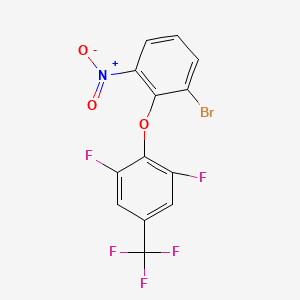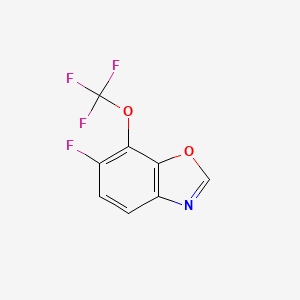
1-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a thiophene ring, a pyrazole ring, and an isopropyl group
Métodos De Preparación
The synthesis of 1-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the isopropyl group. The final step involves the methylation of the amine group.
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Step 2: Introduction of the thiophene ring via cross-coupling reactions such as Suzuki or Stille coupling.
Step 3: Alkylation to introduce the isopropyl group.
Step 4: Methylation of the amine group using methylating agents like methyl iodide.
-
Industrial Production Methods
- Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
1-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylamine group.
-
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
-
Major Products
- Oxidation products include sulfoxides and sulfones.
- Reduction products include dihydropyrazole derivatives.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a bioactive molecule.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Used in drug discovery and development as a lead compound.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may target enzymes or receptors involved in various biological processes.
- Potential targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
-
Pathways Involved
- The compound may modulate signaling pathways such as the MAPK/ERK pathway or the NF-κB pathway.
- It may also influence metabolic pathways and gene expression.
Comparación Con Compuestos Similares
1-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea: Similar in structure but differs in the presence of a urea group instead of a pyrazole ring.
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine: Lacks the N-methylmethanamine group, leading to different chemical properties and reactivity.
-
Uniqueness
- The presence of both the thiophene and pyrazole rings, along with the isopropyl and N-methylmethanamine groups, gives the compound unique chemical and biological properties.
- Its specific structure allows for diverse chemical reactions and potential applications in various fields.
Propiedades
Fórmula molecular |
C12H17N3S |
|---|---|
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
N-methyl-1-(2-propan-2-yl-5-thiophen-3-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H17N3S/c1-9(2)15-11(7-13-3)6-12(14-15)10-4-5-16-8-10/h4-6,8-9,13H,7H2,1-3H3 |
Clave InChI |
XTCRHUPAVXJLNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC(=N1)C2=CSC=C2)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)



![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)

![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
